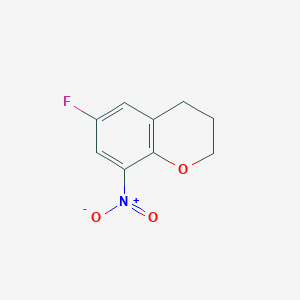
6-Fluoro-8-nitrochroman
Vue d'ensemble
Description
6-Fluoro-8-nitrochroman is a synthetic compound that has been widely studied for its potential applications in scientific research. This compound belongs to the class of chroman derivatives and has a unique chemical structure that makes it a valuable tool for investigating various biological processes.
Applications De Recherche Scientifique
6-Fluoro-8-nitrochroman has been extensively studied for its potential applications in scientific research. This compound has been shown to have a high affinity for certain receptors in the brain, making it a valuable tool for investigating the mechanisms of neurological disorders such as Alzheimer's and Parkinson's disease. Additionally, this compound has been used to study the role of certain enzymes in cancer cell proliferation, as well as the effects of oxidative stress on cellular function.
Mécanisme D'action
The mechanism of action of 6-Fluoro-8-nitrochroman involves its interaction with specific receptors in the brain and other tissues. This compound has been shown to bind to the sigma-1 receptor, which is involved in various cellular processes such as calcium signaling and oxidative stress response. Additionally, this compound has been shown to inhibit the activity of certain enzymes involved in cancer cell proliferation, suggesting a potential role in cancer therapy.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied in vitro and in vivo. This compound has been shown to modulate various cellular processes such as calcium signaling, oxidative stress response, and cell proliferation. Additionally, this compound has been shown to have neuroprotective effects in animal models of neurological disorders, suggesting a potential therapeutic role in these conditions.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 6-Fluoro-8-nitrochroman in lab experiments is its high affinity for specific receptors and enzymes, making it a valuable tool for investigating various biological processes. Additionally, the synthesis method for this compound has been optimized to produce high yields and purity, making it readily available for research purposes. However, one limitation of using this compound is its potential toxicity and side effects, which must be carefully monitored in experimental settings.
Orientations Futures
There are several future directions for research involving 6-Fluoro-8-nitrochroman. One potential direction is the investigation of its potential therapeutic role in neurological disorders such as Alzheimer's and Parkinson's disease. Additionally, further research is needed to fully understand the mechanism of action of this compound and its effects on cellular processes such as calcium signaling and oxidative stress response. Finally, the potential use of this compound in cancer therapy warrants further investigation, particularly in combination with other drugs or therapies.
Propriétés
IUPAC Name |
6-fluoro-8-nitro-3,4-dihydro-2H-chromene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8FNO3/c10-7-4-6-2-1-3-14-9(6)8(5-7)11(12)13/h4-5H,1-3H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRPJATNDQWOMOH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(=CC(=C2)F)[N+](=O)[O-])OC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8FNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-methoxy-N'-{[(3-phenyl-6,7,8,9-tetrahydro-5H-imidazo[1,5-a]azepin-1-yl)carbonyl]oxy}benzenecarboximidamide](/img/structure/B2831450.png)
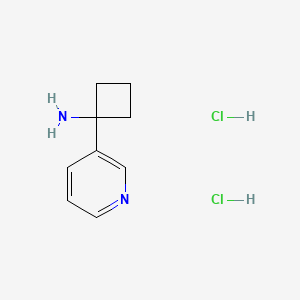
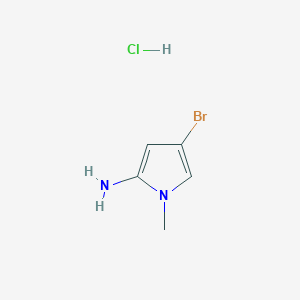
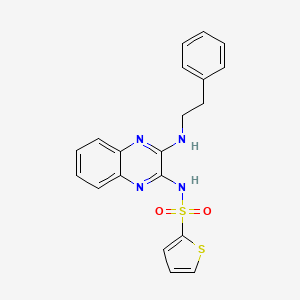
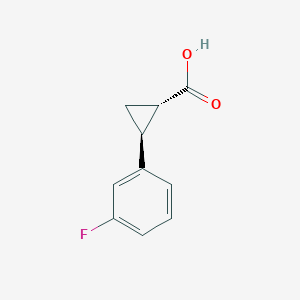
![N-benzyl-N-(6-methoxybenzo[d]thiazol-2-yl)-3-(phenylsulfonyl)propanamide](/img/structure/B2831460.png)


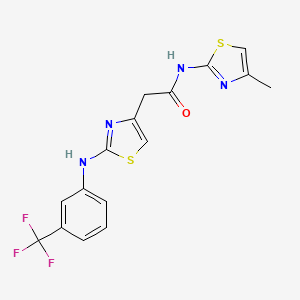
![1,3-Bis(4-methylphenyl)-5-[(4-methylsulfanylphenyl)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B2831467.png)
![(2R)-2-(2-Bicyclo[2.2.1]heptanyl)propan-1-amine](/img/structure/B2831468.png)
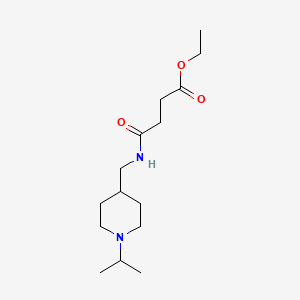
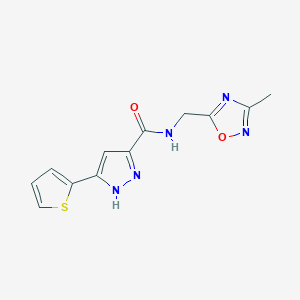
![N-[2,2,2-trichloro-1-(4-methoxyphenoxy)ethyl]octanamide](/img/structure/B2831473.png)
